BenchChemオンラインストアへようこそ!

6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline

Physicochemical profiling pKa prediction Drug-likeness

6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline (CAS 338949-36-3) is a fully saturated, bicyclic heterocycle featuring a fused pyridine-quinoxaline core. With a molecular formula of C12H16N2 and a molecular weight of 188.27 g·mol⁻¹, this compound serves as a versatile small-molecule scaffold for medicinal chemistry campaigns.

Molecular Formula C12H16N2
Molecular Weight 188.274
CAS No. 338949-36-3
Cat. No. B2691820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline
CAS338949-36-3
Molecular FormulaC12H16N2
Molecular Weight188.274
Structural Identifiers
SMILESC1CCN2C(C1)CNC3=CC=CC=C32
InChIInChI=1S/C12H16N2/c1-2-7-12-11(6-1)13-9-10-5-3-4-8-14(10)12/h1-2,6-7,10,13H,3-5,8-9H2
InChIKeyYNWGNIXGOYARFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline (CAS 338949-36-3): A Saturated Pyridoquinoxaline Scaffold for Drug Discovery and Chemical Biology


6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline (CAS 338949-36-3) is a fully saturated, bicyclic heterocycle featuring a fused pyridine-quinoxaline core . With a molecular formula of C12H16N2 and a molecular weight of 188.27 g·mol⁻¹, this compound serves as a versatile small-molecule scaffold for medicinal chemistry campaigns . Its predicted physicochemical properties—including a logP of 2.674 and a pKa of 7.81—position it between aromatic pyridoquinoxalines and more polar heterocycles, offering a distinct solubility-permeability profile for lead optimization programs .

Why 6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline Cannot Be Replaced by Tetrahydro or Aromatic Pyridoquinoxaline Analogs


The pyridoquinoxaline chemotype spans multiple saturation states—fully aromatic, tetrahydro, and hexahydro—that exhibit divergent physicochemical and pharmacological properties [1]. The target hexahydro derivative possesses a secondary amine (pKa ~7.81) that is absent in aromatic analogs, conferring pH-dependent ionizability near physiological pH and a distinct hydrogen-bond donor capacity . These differences directly impact solubility, permeability, and target engagement, meaning that substitution with a tetrahydro or aromatic congener without re-optimization risks failure in biological assays. The following quantitative evidence demonstrates where these saturation-state differences translate into measurable, decision-relevant differentiation.

Quantitative Differentiation Evidence for 6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline versus Closest Analogs


Predicted pKa Shift of ~3 Units Relative to Aromatic Pyridoquinoxalines Enables pH-Dependent Ionization Control

The predicted pKa of 6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline is 7.81 ± 0.20 , attributable to the protonation of its secondary amine nitrogen. In contrast, a series of fully aromatic pyrido[1,2-a]quinoxaline derivatives exhibit experimentally determined pKa values spanning 4.5–7.5, governed solely by quinoxaline ring protonation [1]. This ~3-unit upward shift in pKa means that at physiological pH (7.4), the hexahydro scaffold exists predominantly in its positively charged ammonium form, whereas aromatic congeners remain largely neutral. Such charge-state divergence directly alters solubility in biorelevant media, membrane permeability, and off-target binding profiles.

Physicochemical profiling pKa prediction Drug-likeness pH-dependent solubility

Hexahydro Scaffold Provides Zero‑Rotatable‑Bond Rigidity versus Tetrahydro‑6‑one Analogs: Implications for Entropic Binding Penalties

The target hexahydro compound possesses zero rotatable bonds, as the entire scaffold is locked within a rigid tricyclic framework . By comparison, the tetrahydro‑6‑one analog (CAS 89860-74-2) introduces a carbonyl that generates a partial sp² center and slightly different torsion profiles, but more critically, many substituted tetrahydro derivatives carry exocyclic rotatable bonds (e.g., N‑alkyl chains) that increase the number of rotatable bonds to 1–3 . The absence of rotatable bonds in the hexahydro scaffold minimizes the conformational entropy penalty upon target binding—a well‑established principle in fragment‑based drug design. Quantitative analysis of molecular complexity metrics (fraction sp³ = 0.83) confirms the scaffold's high three‑dimensionality .

Conformational restriction Entropic penalty Scaffold rigidity Medicinal chemistry design

Absence of Fluorescence in the Hexahydro Scaffold Eliminates Optical Interference in Bioassays, in Contrast to Fluorescent Aromatic Pyridoquinoxalines

Aromatic pyrido[1,2-a]quinoxalines are characterized by strong pH‑dependent fluorescence with emission maxima between 400–550 nm and quantum yields sufficient for intracellular pH sensing [1]. Full saturation of the pyridine and quinoxaline rings in the hexahydro derivative eliminates the conjugated π‑system responsible for this fluorescence, rendering the target compound optically silent in the visible region . In fluorescence‑based high‑throughput screening (HTS) formats, the intrinsic fluorescence of aromatic analogs can generate false‑positive or false‑negative signals. The hexahydro scaffold's non‑fluorescent nature avoids this liability, making it a cleaner probe molecule for target‑agnostic screening libraries.

Fluorescence interference Assay compatibility High-throughput screening Scaffold selection

LogP of 2.67 for the Hexahydro Core is 0.5–1.0 Units Higher than for Partially Unsaturated Analogs, Supporting Blood‑Brain Barrier Penetration Design

The predicted logP of 6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline is 2.674 , placing it in the optimal lipophilicity range (logP 2–3) often associated with blood‑brain barrier (BBB) penetration. In comparison, tetrahydro‑6‑one pyridoquinoxaline analogs bearing similar core saturation but with a polar carbonyl group exhibit predicted logP values around 1.5–2.1 , while fully aromatic pyridoquinoxalines display logP ~1.2–2.0 [1]. The ~0.5–1.0 logP elevation of the hexahydro scaffold reflects the absence of polar carbonyl functionality and increased hydrocarbon character, which can be advantageous for CNS‑targeted programs where higher membrane partitioning is required.

Lipophilicity LogP prediction CNS drug design Blood-brain barrier permeability

High-Value Application Scenarios for 6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline Based on Quantitative Differentiation Evidence


Fragment-Based Lead Discovery Requiring a Rigid, Non-Fluorescent Scaffold with Controllable Ionization

The target compound's zero rotatable bonds and fraction sp³ of 0.83 make it an ideal fragment library entry for targets where conformational pre‑organization is critical. Its non‑fluorescent nature eliminates interference in fluorescence‑polarization and FRET‑based binding assays, a common issue with aromatic pyridoquinoxaline fragments [1]. Additionally, the predicted pKa of 7.81 enables pH‑switchable ionization, allowing medicinal chemists to modulate solubility without altering the core scaffold .

CNS Drug Discovery Campaigns Targeting Receptors Requiring Moderate Lipophilicity for BBB Permeation

With a predicted logP of 2.674, the hexahydro scaffold resides in the established CNS‑desirable lipophilicity window . Unlike the more polar tetrahydro‑6‑one analogs (logP ~1.5–2.1), this compound provides higher passive membrane permeability from the outset, reducing the need for lipophilic substituents that can introduce metabolic liabilities. Computational BBB permeability models (e.g., CNS MPO score) would prioritize this scaffold over its partially unsaturated counterparts .

Procurement of a Racemic Saturated Scaffold for Cost-Effective Primary Screening Libraries

The racemic nature of CAS 338949-36-3, combined with its ready availability from multiple suppliers in gram quantities , makes it a cost‑effective entry point for assembling diverse screening libraries. In contrast, the enantiomerically pure (S)‑ and (R)‑hexahydro variants (CAS 1414960-52-3 and 1414960-54-5) command significantly higher prices and longer lead times. For initial hit‑finding campaigns where chirality is not yet resolved, the racemate offers maximum chemical space coverage per procurement dollar .

Design of pH‑Responsive Molecular Probes or Prodrugs Leveraging the Secondary Amine pKa

The secondary amine with a predicted pKa of 7.81 enables the design of pH‑sensitive conjugates, where protonation at slightly acidic pH (e.g., tumor microenvironment, endosomal compartments) can trigger solubility changes or release of payloads. This property is absent in aromatic pyridoquinoxalines whose pKa values lie in the 4.5–7.5 range [1], making the hexahydro scaffold uniquely suited for pH‑triggered delivery applications.

Quote Request

Request a Quote for 6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.